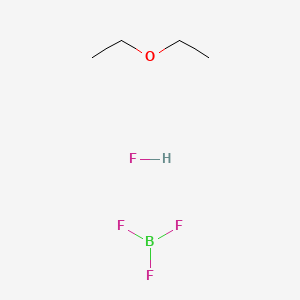

Ethoxyethane;trifluoroborane;hydrofluoride

Übersicht

Beschreibung

Ethoxyethane;trifluoroborane;hydrofluoride, also known as tetrafluoroboric acid diethyl ether complex, is a chemical compound with the molecular formula HBF4 · O(CH2CH3)2. It is a colorless to pale orange liquid that is highly reactive and used in various chemical processes. This compound is known for its role as a Lewis acid catalyst in organic synthesis, particularly in activating carbonyl compounds and facilitating various condensation reactions .

Wirkmechanismus

Target of Action

Fluoroboric acid diethyl ether complex is primarily used as a Lewis acid catalyst in organic synthesis . It is known to target carbonyl groups, facilitating various condensation reactions .

Mode of Action

The complex acts by activating carbonyl groups, making them more susceptible to nucleophilic attack . This activation is achieved through the formation of a coordinate covalent bond between the Lewis acid (the complex) and the Lewis base (carbonyl oxygen), which increases the electrophilicity of the carbonyl carbon .

Biochemical Pathways

The complex is involved in the facilitation of phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes .

Result of Action

The activation of carbonyl groups by the complex leads to the facilitation of various condensation reactions . This can result in the formation of a wide range of organic compounds, depending on the specific reactants involved .

Action Environment

The action of the fluoroboric acid diethyl ether complex can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of water, as it reacts with water . Its storage temperature is also crucial for maintaining its stability and efficacy .

Biochemische Analyse

Biochemical Properties

Fluoroboric acid diethyl ether complex plays a significant role in biochemical reactions. It is used to facilitate phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes

Molecular Mechanism

It is known to act as a Lewis acid catalyst and can facilitate certain reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethoxyethane;trifluoroborane;hydrofluoride can be synthesized by reacting tetrafluoroboric acid with diethyl ether. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The general reaction is as follows:

HBF4+(C2H5)2O→HBF4⋅O(C2H5)2

The reaction is usually carried out at low temperatures to prevent decomposition and to maintain the stability of the complex .

Industrial Production Methods: In industrial settings, the production of fluoroboric acid diethyl ether complex involves the careful handling of tetrafluoroboric acid and diethyl ether. The process requires precise control of temperature and pressure to ensure the purity and yield of the product. The complex is often produced in large quantities for use in various chemical industries .

Analyse Chemischer Reaktionen

Types of Reactions: Ethoxyethane;trifluoroborane;hydrofluoride undergoes several types of chemical reactions, including:

Substitution Reactions: It can act as a catalyst in substitution reactions, particularly in the activation of carbonyl compounds.

Decomplexation Reactions: It facilitates the decomplexation of phosphine-borane complexes, aiding in the preparation of bisphosphine ligands.

Common Reagents and Conditions:

Reagents: Common reagents used with fluoroboric acid diethyl ether complex include phosphine-borane complexes and various carbonyl compounds.

Major Products:

Wissenschaftliche Forschungsanwendungen

Ethoxyethane;trifluoroborane;hydrofluoride has a wide range of applications in scientific research, including:

Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.

Medicine: The complex is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Vergleich Mit ähnlichen Verbindungen

Fluoroboric Acid: Similar to fluoroboric acid diethyl ether complex but lacks the diethyl ether component.

Boron Trifluoride Diethyl Etherate: Another Lewis acid complex used in organic synthesis, but with different reactivity and applications.

Uniqueness: Ethoxyethane;trifluoroborane;hydrofluoride is unique due to its specific combination of tetrafluoroboric acid and diethyl ether, which imparts distinct reactivity and stability. Its ability to facilitate the decomplexation of phosphine-borane complexes and activate carbonyl compounds makes it particularly valuable in organic synthesis .

Biologische Aktivität

Ethoxyethane; trifluoroborane; hydrofluoride, also known as tetrafluoroboric acid-diethyl ether complex, is a compound with significant biological implications. This article explores its biological activity, including its chemical properties, toxicity, and potential applications in pharmaceuticals and biochemistry.

- Chemical Formula : CHBFO

- Molecular Weight : 161.935 g/mol

- CAS Number : 67969-82-8

- IUPAC Name : Ethoxyethane; trifluoroborane; hydrofluoride

- Physical State : Colorless to orange liquid

- Density : 1.19 g/mL

- Solubility : Miscible with dichloromethane, reacts with water .

Toxicity and Safety Profile

Ethoxyethane; trifluoroborane; hydrofluoride exhibits notable toxicity, particularly due to the presence of hydrofluoric acid (HF) and boron trifluoride (BF).

-

Acute Toxicity :

- Inhalation can lead to severe respiratory issues, including coughing, wheezing, and pulmonary edema. A concentration of 50 ppm for 30 to 60 minutes may result in fatal inflammation of the lungs .

- Skin contact causes severe burns and irritation. The compound is corrosive to the eyes and can cause serious damage upon exposure .

- Chronic Effects :

Ecotoxicological Impact

The compound's ecological effects have been studied, particularly regarding its impact on aquatic organisms:

| Organism | Endpoint | Result |

|---|---|---|

| Daphnia magna | NOEC (Chronic toxicity) | Not specified |

| Cyprinus carpio | Bioaccumulation factor | BCF: >0.9 - <1.4 |

These findings suggest a potential risk to aquatic ecosystems, necessitating careful handling and disposal of the compound .

Applications in Research and Industry

Ethoxyethane; trifluoroborane; hydrofluoride serves as an effective catalyst in various chemical reactions, particularly in organic synthesis:

- Carbohydrate Protection Reactions : It is utilized in protecting carbohydrate structures during synthetic procedures .

- Synthesis of Fluorinated Compounds : The compound plays a crucial role in the preparation of fluorinated piperidines through reactions involving aldehydes and N-tosyl homoallylamine .

Case Studies

-

Pharmaceutical Applications :

Research has indicated that compounds derived from ethoxyethane; trifluoroborane; hydrofluoride exhibit potential therapeutic properties. For instance, studies have explored its use in modulating biological pathways relevant to cancer treatment . -

Environmental Impact Studies :

Investigations into the environmental fate of boron compounds have highlighted the significance of understanding their toxicity levels and bioaccumulation potential in aquatic systems. Such studies are essential for regulatory assessments and environmental safety protocols .

Eigenschaften

IUPAC Name |

ethoxyethane;trifluoroborane;hydrofluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.BF3.FH/c1-3-5-4-2;2-1(3)4;/h3-4H2,1-2H3;;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHGDBFMJCLEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCOCC.F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrafluoroboric acid diethyl ether complex | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

67969-82-8 | |

| Record name | Borate(1-), tetrafluoro-, hydrogen, compd. with 1,1'-oxybis[ethane] (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen tetrafluoroborate(1-), compound with ethyl ether (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.